molecular formula C14H11BrClNO B5825938 N-(2-bromophenyl)-2-chloro-4-methylbenzamide

N-(2-bromophenyl)-2-chloro-4-methylbenzamide

Cat. No.: B5825938
M. Wt: 324.60 g/mol
InChI Key: YMTDWDLGGZAOPW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-chloro-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring, a chlorine atom on the benzamide moiety, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-chloro-4-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable solvent like acetic acid.

    Acylation: The brominated aniline is then acylated with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in N-(2-bromophenyl)-2-chloro-4-methylbenzamide make it susceptible to nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include N-(2-aminophenyl)-2-chloro-4-methylbenzamide or N-(2-thiophenyl)-2-chloro-4-methylbenzamide.

    Coupling Products: Various biaryl compounds resulting from the Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(2-bromophenyl)-2-chloro-4-methylbenzamide serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloro-4-methylbenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-bromophenyl)-acetamide: Similar structure but lacks the chlorine and methyl groups.

    N-(2-chlorophenyl)-2-chloro-4-methylbenzamide: Similar but with a chlorine atom instead of bromine on the phenyl ring.

    N-(2-bromophenyl)-2-chloro-4-ethylbenzamide: Similar but with an ethyl group instead of a methyl group.

Uniqueness: N-(2-bromophenyl)-2-chloro-4-methylbenzamide is unique due to the specific combination of bromine, chlorine, and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-6-7-10(12(16)8-9)14(18)17-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTDWDLGGZAOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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